Peptide M
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Overview
Description
The compound Peptide M is a peptide derived from the Streptococcus M protein. . It is known for its ability to bind monomeric and dimeric immunoglobulin A (IgA), including IgA1 and IgA2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains using TFA (trifluoroacetic acid).
Cleavage: of the peptide from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of peptides like Peptide M involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often followed by purification techniques such as HPLC (high-performance liquid chromatography) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form hydroxylated derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products formed from these reactions include modified peptides with altered functional groups or amino acid sequences, which can affect the peptide’s binding affinity and biological activity .
Scientific Research Applications
This peptide has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in binding immunoglobulins and its potential use in immunological studies.
Medicine: Explored for its potential therapeutic applications in modulating immune responses.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.
Mechanism of Action
The mechanism of action of this peptide involves its ability to bind to immunoglobulin A (IgA) molecules. This binding is facilitated by specific interactions between the peptide’s amino acid residues and the IgA molecules. The peptide’s hydrophobic amino acids contribute to its binding affinity, while its overall structure allows it to interact with both monomeric and dimeric forms of IgA .
Comparison with Similar Compounds
Similar Compounds
H-Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val-OH: A similar peptide with a slightly different sequence.
H-Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val-OH: Another variant with different amino acid substitutions.
Uniqueness
The uniqueness of Peptide M lies in its specific sequence and its ability to bind both monomeric and dimeric IgA. This property makes it valuable for immunological research and potential therapeutic applications .
Properties
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H141N21O31/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52?,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSMPANCMIOOB-FMPMHNKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C(CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H141N21O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1905.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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